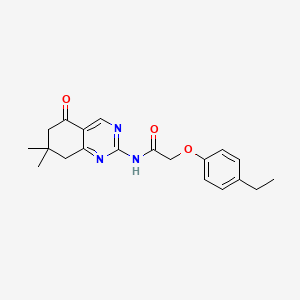

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives involves several key steps, including cyclization and alkylation reactions. For instance, the synthesis of similar compounds like 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drug synthesis, demonstrates the complexity and variety of methods used in producing quinazoline derivatives. Cyclization of acetamide with amino acids or benzoic acid derivatives is a common step in these syntheses (Zhang, 2009).

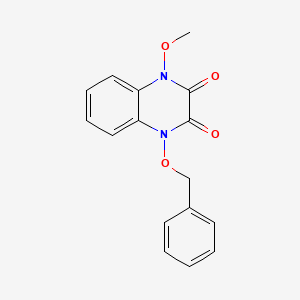

Molecular Structure Analysis

The molecular structure of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide and its derivatives can be analyzed through various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure often involves a quinazoline core with substitutions that modify its chemical and physical properties. X-ray crystallography may also provide insights into the conformation and the intermolecular interactions within the crystal lattice of these compounds (Cruz et al., 2006).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, cyclization, and condensation reactions. The reactivity of these compounds is significantly influenced by the substituents on the quinazoline nucleus, which can lead to the formation of novel compounds with potential biological activity. The synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate and suitable reactive aromatic amines is an example of the chemical versatility of quinazoline derivatives (Khan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide is a compound related to various quinazoline derivatives, many of which have notable applications in medicinal chemistry. For instance, 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a key intermediate in the synthesis of anticancer drugs like Raltitrexed and its derivatives (Zhang De-hua, 2009). Additionally, N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and its derivatives are synthesized as novel peptidomimetic building blocks, showcasing the diversity in the application of these compounds (P. Marinko et al., 2000).

Anticancer and Antimicrobial Potential

Some N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, related to the compound , have shown potential as anticancer and antimicrobial agents. These compounds have demonstrated effectiveness against various human tumor cell lines, including melanoma, leukemia, lung cancer, and others (O. Antypenko et al., 2016).

Structural and Chemical Properties

The structural aspects of related amide containing isoquinoline derivatives, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied, providing insights into their chemical behavior and potential applications in various scientific fields (A. Karmakar et al., 2007).

Electrochemical Applications

In the electrochemical field, derivatives of quinazoline, similar to the compound , have been used to modify electrodes for sensitive detection of various substances, indicating their utility in sensor technology (H. Karimi-Maleh et al., 2014).

Novel Syntheses and Biological Activity

Further research has been conducted on synthesizing novel derivatives of related compounds, exploring their potential biological activity. These studies contribute to our understanding of the diverse applications of quinazoline derivatives in medicinal chemistry and drug development (F. Havaldar & Abhay R. Patil, 2008).

Eigenschaften

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-4-13-5-7-14(8-6-13)26-12-18(25)23-19-21-11-15-16(22-19)9-20(2,3)10-17(15)24/h5-8,11H,4,9-10,12H2,1-3H3,(H,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHHGJTCZSGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)